4-Fluoro-3',5'-dimethyldiphenyl ether
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Overview
Description
4-Fluoro-3’,5’-dimethyldiphenyl ether is an organic compound that belongs to the class of diphenyl ethers. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the diphenyl ether structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’,5’-dimethyldiphenyl ether typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-3’,5’-dimethyldiphenyl ether may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’,5’-dimethyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted diphenyl ethers.
Scientific Research Applications
4-Fluoro-3’,5’-dimethyldiphenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’,5’-dimethyldiphenyl ether involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Shares the fluorine and methyl groups but differs in the functional group attached to the benzene ring.
Fluorinated quinolines: Contain fluorine atoms and exhibit unique biological activities.
Fluorinated heterocyclic compounds: Known for their enhanced biological activity and stability.
Uniqueness
4-Fluoro-3’,5’-dimethyldiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups makes it a valuable compound for various research applications .
Properties
CAS No. |
781673-70-9 |
---|---|
Molecular Formula |
C14H13FO |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H13FO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3 |
InChI Key |
QTEPPVKSLLTWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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